Gentamicin B1 Acetate Salt

CAS No.:

Cat. No.: VC18556563

Molecular Formula: C22H44N4O12

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H44N4O12 |

|---|---|

| Molecular Weight | 556.6 g/mol |

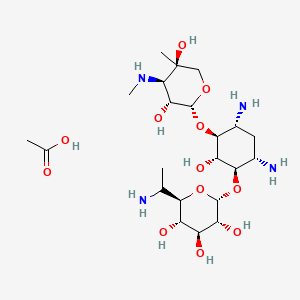

| IUPAC Name | acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1 |

| Standard InChI Key | RZLILHXVCZVWMV-MLDJFNJCSA-N |

| Isomeric SMILES | CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |

| Canonical SMILES | CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |

Introduction

Chemical and Structural Characteristics of Gentamicin B1 Acetate Salt

Molecular Composition and Physicochemical Properties

Gentamicin B1 Acetate Salt is defined by the molecular formula and a molecular weight of 556.6 g/mol. The acetate salt modification improves aqueous solubility compared to the free base form, facilitating its use in in vitro and in vivo applications. Key functional groups include hydroxyl and amino substituents on its aminocyclitol ring, which are critical for ribosomal binding and antibacterial activity .

Table 1: Key Physicochemical Properties of Gentamicin B1 Acetate Salt

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 556.6 g/mol |

| Solubility | High in aqueous solutions |

| Stability | Hygroscopic; requires refrigeration |

Mechanism of Action: Ribosomal Targeting and Protein Synthesis Inhibition

Binding to the 30S Ribosomal Subunit

Gentamicin B1 Acetate Salt exerts its antibacterial effect by binding irreversibly to the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts the initiation phase of protein synthesis by inducing codon misreading and premature termination, leading to lethal protein misfolding in susceptible bacteria .

Structural Determinants of Activity

Nuclear magnetic resonance (NMR) studies have elucidated the importance of the C-2′ hydroxyl and C-6′ amino groups in mediating ribosomal interactions . Substitutions at these positions, such as the C-6′ amino group in Gentamicin B1 versus the C-6′ hydroxyl in G418, significantly alter biological activity. For instance, Gentamicin B1’s C-6′ amino group precludes the conformational changes necessary for nonsense mutation readthrough, unlike G418 .

Antibacterial and Antifungal Activity Profiles

Spectrum of Antibacterial Action

Gentamicin B1 Acetate Salt demonstrates bactericidal activity against Gram-negative pathogens, including:

-

Pseudomonas aeruginosa (MIC: 2–4 µg/mL)

-

Escherichia coli (MIC: 1–2 µg/mL)

-

Klebsiella pneumoniae (MIC: 4–8 µg/mL)

Its efficacy against multidrug-resistant strains stems from its ability to bypass common resistance mechanisms, such as efflux pumps, due to its high-affinity ribosomal binding.

Synergistic Antifungal Applications

When combined with amphotericin B, Gentamicin B1 Acetate Salt exhibits synergistic antifungal activity, reducing the minimum inhibitory concentration (MIC) of amphotericin B by 50% against Candida albicans. This synergy is attributed to enhanced membrane permeability and oxidative stress induction in fungal cells.

Research Advancements: Structural Clarification and Functional Insights

Resolution of Misidentification with G418

A 2018 study revealed that commercial samples initially labeled as Gentamicin B1 were contaminated with G418, a structurally similar aminoglycoside . NMR analysis distinguished the two compounds based on carbon chemical shifts:

Table 2: NMR-Based Differentiation of Gentamicin B1 and G418

| Compound | C-2′ Chemical Shift (ppm) | C-6′ Chemical Shift (ppm) |

|---|---|---|

| Gentamicin B1 | 72.4 | 47.8 |

| G418 | 56.2 | 66.2 |

Comparative Analysis with Related Aminoglycosides

Structural and Functional Distinctions

Gentamicin B1 Acetate Salt shares core aminoglycoside features but differs in functional group orientation compared to clinical analogs:

Table 3: Comparison of Gentamicin B1 with Other Aminoglycosides

| Compound | Target Pathogens | Unique Feature |

|---|---|---|

| Gentamicin B1 | Gram-negative bacteria | C-6′ amino group; no PTC activity |

| Tobramycin | Pseudomonas aeruginosa | Enhanced anti-pseudomonal activity |

| Amikacin | Resistant Enterobacteriaceae | Resistance to aminoglycoside-modifying enzymes |

| Streptomycin | Mycobacterium tuberculosis | First aminoglycoside discovered |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume